TSR-011-isomer
Description
Contextualizing Chemical Compound Research within Contemporary Drug Discovery Paradigms
Contemporary drug discovery has increasingly shifted from a broad-spectrum approach to a precision-based paradigm. This evolution is driven by a deeper understanding of the molecular underpinnings of diseases like cancer. The development of small-molecule inhibitors, such as TSR-011-isomer, exemplifies this modern strategy. mdpi.com These compounds are designed to interact with specific molecular targets that are crucial for the growth and survival of cancer cells. mdpi.com This targeted approach aims to maximize therapeutic efficacy while minimizing off-target effects. The investigation of such compounds is a cornerstone of precision medicine, where treatment is tailored to the specific genetic and molecular profile of a patient's tumor. plos.org
Overview of Kinase Inhibition in Translational Sciences
Kinases are a family of enzymes that play a critical role in cell signaling by catalyzing the transfer of phosphate (B84403) groups to specific substrates, a process known as phosphorylation. ucl.ac.uk These signaling pathways regulate a multitude of cellular processes, including growth, differentiation, and survival. cancer.gov In many cancers, mutations or dysregulation of kinases can lead to uncontrolled cell proliferation. cancer.gov Tyrosine kinase inhibitors (TKIs) are a class of drugs designed to block the action of these overactive kinases. dovepress.com By interfering with these specific signaling pathways, TKIs can effectively halt tumor growth. dovepress.com The success of TKIs in the clinic has established kinase inhibition as a validated and powerful strategy in translational cancer research, bridging the gap between basic science discoveries and new patient treatments. frontiersin.orgalkpositive.orgamegroups.orgalkpositive.org
Anaplastic Lymphoma Kinase (ALK) as a Molecular Target
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that belongs to the insulin (B600854) receptor superfamily. cancer.gov While it plays a role in the development of the nervous system, its aberrant activation is a known oncogenic driver in various cancers. frontiersin.orgcancer.gov Chromosomal rearrangements, amplifications, or mutations can lead to the formation of ALK fusion proteins, which are constitutively active and promote tumorigenesis. dovepress.comfrontiersin.org These ALK alterations are found in a subset of non-small cell lung cancers (NSCLC), anaplastic large cell lymphomas, and other solid tumors. dovepress.comfrontiersin.org The identification of ALK as an oncogenic driver has led to the rapid development of ALK inhibitors, which have shown significant clinical activity in patients with ALK-positive cancers. dovepress.com this compound was developed as a potent inhibitor of ALK. chemicalbook.comtargetmol.comhodoodo.com
Tropomyosin Receptor Kinase (TRK) Family Dynamics
The Tropomyosin Receptor Kinase (TRK) family consists of three transmembrane receptor tyrosine kinases: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. ucl.ac.uknih.gov These receptors are essential for the normal development and function of the nervous system, regulating neuronal growth, survival, and differentiation. ucl.ac.ukmdpi.com The activation of TRK receptors is initiated by the binding of their specific neurotrophin ligands. mdpi.comwikipedia.org Dysregulation of TRK signaling, particularly through oncogenic gene fusions, is implicated in the initiation and progression of a wide array of both adult and pediatric cancers. nih.govbmj.comcansa.org.za
TRKA, TRKB, and TRKC in Molecular Pathology
The three members of the TRK family have distinct but sometimes overlapping functions and ligand specificities, which are crucial to their roles in both normal physiology and disease. nih.govwikipedia.org
TRKA (NTRK1) is primarily activated by Nerve Growth Factor (NGF) and is the most frequently implicated TRK family member in cancer, with mutations found across numerous tumor types. ucl.ac.ukmdpi.com
TRKB (NTRK2) is activated by Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4). mdpi.comwikipedia.org
TRKC (NTRK3) is primarily activated by Neurotrophin-3 (NT-3). nih.govmdpi.com
The kinase domains of these three isoforms share a high degree of sequence identity. nih.gov In molecular pathology, the abnormal expression or mutation of these receptors can drive tumorigenesis. mdpi.com
Table 1: TRK Family Receptors and Their Ligands This table summarizes the members of the Tropomyosin Receptor Kinase (TRK) family and their corresponding neurotrophin ligands.
| Receptor | Gene | Primary Ligand(s) |
|---|---|---|
| TRKA | NTRK1 | Nerve Growth Factor (NGF) mdpi.comwikipedia.org |
| TRKB | NTRK2 | Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-4 (NT-4) mdpi.comwikipedia.org |
| TRKC | NTRK3 | Neurotrophin-3 (NT-3) nih.govmdpi.com |
Oncogenic Fusion Proteins and Rearrangements
The most common mechanism for oncogenic TRK activation is through gene fusions. nih.gov These occur when a chromosomal rearrangement joins the 3' region of an NTRK gene, which contains the kinase domain, with the 5' region of an unrelated gene. nih.govbmj.com This results in a chimeric TRK fusion protein that is constitutively active, meaning it signals continuously without the need for ligand binding. nih.govonclive.com This unrelenting signaling drives downstream pathways, such as the MAPK and PI3K-AKT pathways, promoting uncontrolled cell proliferation and survival, which are hallmarks of cancer. nih.govonclive.com These NTRK gene fusions are considered tumor-agnostic biomarkers, as they are found as oncogenic drivers across a wide variety of cancer types. bmj.comcansa.org.za
Rationale for Investigating Multi-Target Kinase Inhibitors in Preclinical Research
While single-target inhibitors have been successful, tumors can develop resistance, often by activating alternative signaling pathways. plos.org This has led to the investigation of multi-target kinase inhibitors, which are designed to block several key oncogenic drivers simultaneously. nih.gov The rationale is that this approach can lead to a more durable response and potentially overcome or delay the onset of drug resistance. plos.orgtandfonline.com Compounds like this compound, which inhibit both ALK and the TRK family of kinases, exemplify this strategy. cancer.govtargetmol.com By targeting two distinct, clinically validated oncogenic drivers, such inhibitors have the potential to be effective in a broader patient population or in tumors where multiple pathways are active. nih.gov Preclinical research into these multi-targeted agents is crucial to understand their efficacy and the synergistic effects of inhibiting multiple kinases. tandfonline.com
Table 2: Preclinical Inhibitory Activity of Belizatinib (B606013) (TSR-011) This table presents the half-maximal inhibitory concentrations (IC50) of Belizatinib, the parent compound of this compound, against its primary kinase targets as determined in preclinical biochemical assays.
| Target Kinase | IC50 (nM) |
|---|---|
| ALK (wild-type) | 0.7 targetmol.comselleckchem.commedchemexpress.com |
| TRKA | < 3 selleckchem.comcaymanchem.com |
| TRKB | < 3 selleckchem.com |
| TRKC | < 3 selleckchem.com |
Table 3: Compound Names Mentioned
| Compound Name | Description |
|---|---|
| This compound | An isomer of Belizatinib, a dual ALK/TRK inhibitor. chemicalbook.comhodoodo.com |
| Belizatinib (TSR-011) | An orally available dual inhibitor of ALK and TRK kinases. cancer.govtargetmol.comselleckchem.com |
| Crizotinib (B193316) | A small-molecule inhibitor of ALK, ROS1, and c-Met. dovepress.com |
| Larotrectinib | A selective pan-TRK inhibitor. wikipedia.orgnih.gov |
| Entrectinib | An inhibitor of TRK, ROS1, and ALK. wikipedia.orgonclive.com |
| Repotrectinib | A next-generation, macrocyclic TRK inhibitor. aacrjournals.org |
Isomerism in Medicinal Chemistry and Chemical Biology
The concept of isomerism is fundamental to understanding how drugs interact with their biological targets. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. thestudentroom.co.uk This seemingly minor difference can lead to vastly different physical, chemical, and, most importantly, biological properties. ecancer.org
Chemical isomers can be broadly categorized into two main types: structural isomers and stereoisomers.
Structural Isomers: These compounds have the same molecular formula but different connectivity of atoms. thestudentroom.co.uk For example, the atoms are linked together in a different order.
Stereoisomers: In this case, the atoms have the same connectivity but differ in their spatial arrangement. thestudentroom.co.uk A crucial subclass of stereoisomers in medicinal chemistry is enantiomers. Enantiomers are non-superimposable mirror images of each other, much like a person's left and right hands. They arise from the presence of a chiral center, typically a carbon atom bonded to four different groups. nih.govguidetopharmacology.org
A mixture containing equal amounts of two enantiomers is called a racemic mixture. nih.gov The process of separating these enantiomers is a critical step in drug development, as they often exhibit different pharmacological activities.
The three-dimensional shape of a drug molecule is paramount to its function. Biological targets, such as enzymes and receptors, are themselves chiral environments. The binding pocket of a target protein has a specific three-dimensional structure, and a drug molecule must fit into this pocket with a high degree of complementarity to exert its effect.
This "lock-and-key" or "induced-fit" model explains why different stereoisomers of a drug can have vastly different biological activities. One enantiomer (the "eutomer") may bind with high affinity and produce the desired therapeutic effect, while the other (the "distomer") may be less active, inactive, or even cause unwanted side effects. nih.gov
A prime example of this is the ALK inhibitor crizotinib. It exists as two enantiomers, (R)-crizotinib and (S)-crizotinib. nih.gov The (R)-enantiomer is the one that potently inhibits ALK, c-MET, and ROS1 kinases, making it the therapeutically active form. guidetopharmacology.org In contrast, the (S)-enantiomer shows significantly reduced activity against these primary targets but is a potent inhibitor of a different protein, MTH1. nih.gov This highlights how stereochemistry can dramatically alter the target profile of a drug.
The case of belizatinib (TSR-011) and its isomers further underscores the importance of isomeric purity in drug development. Belizatinib itself is a potent inhibitor of wild-type ALK, with a half-maximal inhibitory concentration (IC50) of 0.7 nM. selleckchem.comcaymanchem.com It also shows activity against TRK A, B, and C with IC50 values under 3 nM. selleckchem.comcaymanchem.com
Clinical development focuses on identifying the most active and selective isomer to maximize therapeutic benefit and minimize off-target effects. For instance, research on the ALK inhibitor lorlatinib (B560019), a third-generation drug, revealed that one of its enantiomers had an inhibitory activity on a resistant kinase mutant that was 300 times lower than the parent drug. jcsp.org.pk This demonstrates the critical need to isolate the most effective stereoisomer.
The development of next-generation ALK inhibitors like belizatinib is driven by the emergence of resistance to earlier drugs. nih.gov These resistance mechanisms often involve mutations in the ALK kinase domain. nih.gov A successful next-generation inhibitor must not only be potent against the wild-type enzyme but also maintain activity against these mutant forms. For example, TSR-011 is approximately 200-fold more potent than crizotinib against the L1196M ALK "gatekeeper" mutation, a common cause of resistance. nih.gov
The following table summarizes the inhibitory activity of belizatinib (TSR-011) against its primary targets. While specific data for "this compound" is not detailed in the public literature, the data for the parent compound illustrates the high potency that medicinal chemists aim to achieve and preserve in the optimal isomeric form.
| Target | IC50 (nM) |
| Wild-type ALK | 0.7 |
| TRKA | < 3 |
| TRKB | < 3 |
| TRKC | < 3 |
| Data sourced from Selleck Chemicals and Cayman Chemical. selleckchem.comcaymanchem.com |
The precise stereochemical configuration of belizatinib (TSR-011) that is used clinically is the result of careful optimization to ensure maximal potency and selectivity against ALK and TRK kinases. The existence of a designated "this compound" in chemical databases implies that different spatial arrangements of this molecule have been synthesized and likely evaluated to determine the optimal structure for therapeutic use. nih.gov This rigorous process of isomeric selection is a hallmark of modern drug discovery, ensuring that patients receive the most effective and safest version of a targeted therapy.
Properties
CAS No. |
1388225-79-3 |
|---|---|
Molecular Formula |
C33H43F2N5O3 |
Molecular Weight |
595.73 |
IUPAC Name |
3,5-difluoro-N-((E)-6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)benzamide |
InChI |
InChI=1S/C33H43F2N5O3/c1-20(2)36-30(41)22-6-8-27(9-7-22)40-29-15-21(19-39-13-11-24(12-14-39)33(3,4)43)5-10-28(29)37-32(40)38-31(42)23-16-25(34)18-26(35)17-23/h5,10,15-18,20,22,24,27,43H,6-9,11-14,19H2,1-4H3,(H,36,41)(H,37,38,42)/t22-,27+ |
InChI Key |
GZYCQQBRSRIFII-JAQLMMITSA-N |
SMILES |
O=C(/N=C1NC2=CC=C(CN3CCC(C(C)(O)C)CC3)C=C2N\1[C@H]4CC[C@@H](C(NC(C)C)=O)CC4)C5=CC(F)=CC(F)=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TSR-011 isomer; TSR011 isomer; TSR 011 isomer; Belizatinib isomer |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tsr 011 Isomer
Established Synthetic Pathways for Core Scaffold Generation
The generation of the central 2-acyliminobenzimidazole core of TSR-011-isomer and its analogs is a critical phase of the synthesis, typically involving the condensation of key precursors to form the heterocyclic ring system.
Strategies for Intermediate Formation
The synthesis generally commences with the preparation of key substituted benzimidazole (B57391) intermediates. A common strategy involves the reaction of a substituted o-phenylenediamine (B120857) with a reagent that provides the C2 carbon of the imidazole (B134444) ring. For instance, the condensation of a substituted o-phenylenediamine with cyanogen (B1215507) bromide can yield a 2-aminobenzimidazole (B67599) intermediate.
Another crucial intermediate is the substituted cyclohexanecarboxamide (B73365) moiety. This is typically prepared by standard amide bond formation reactions. For example, a protected 4-aminocyclohexanecarboxylic acid can be coupled with isopropylamine (B41738) to form the corresponding N-isopropylcarboxamide. The protecting group on the cyclohexylamine (B46788) is then removed to allow for its subsequent reaction.
The piperidine (B6355638) moiety bearing a tertiary alcohol is another key building block. This can be prepared and later introduced via nucleophilic substitution.
Key Reaction Steps in Core Synthesis
A pivotal step in the synthesis is the formation of the 2-acyliminobenzimidazole core. This is often achieved by the reaction of a 2-aminobenzimidazole intermediate with a suitable acylating agent. For example, a 2-aminobenzimidazole can be acylated with a benzoyl chloride derivative to form the corresponding 2-acylaminobenzimidazole. Subsequent intramolecular cyclization, often facilitated by a reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), leads to the formation of the 2-iminobenzimidazole ring closure. nih.gov
An alternative approach involves the reaction of a diamine intermediate with a benzoyl isothiocyanate, followed by ring closure to form the benzimidazole. nih.gov
The attachment of the piperidine and cyclohexyl moieties to the benzimidazole core is typically achieved through sequential alkylation reactions. For instance, a protected 6-(hydroxymethyl)benzimidazole intermediate can be converted to the corresponding benzyl (B1604629) chloride using a reagent like thionyl chloride. This activated intermediate can then undergo nucleophilic substitution with the desired piperidine derivative. sci-hub.se The N1-position of the benzimidazole can be alkylated with the prepared cyclohexyl derivative.
Functionalization and Diversification Techniques
Following the construction of the core scaffold, various functionalization and diversification techniques are employed to explore the SAR and optimize the compound's properties.
Introduction of Chemical Moieties for Structure-Activity Relationship (SAR) Studies
Systematic modifications of different parts of the this compound molecule have been crucial in understanding its SAR. Key areas of modification include the acyl group, the piperidine substituent, and the cyclohexylamide moiety.
For the acyl group, various substituted benzoyl chlorides can be used in the acylation step to introduce different functionalities on the phenyl ring. For example, the introduction of fluorine atoms, such as in the 3,5-difluorobenzoyl group of this compound, has been explored to modulate potency and metabolic stability. researchgate.net
The piperidine ring has also been a focus of diversification. The tertiary alcohol at the 4-position of the piperidine was found to be important for metabolic stability. sci-hub.se Analogs with different substituents at this position have been synthesized to probe the steric and electronic requirements for optimal activity.
The cyclohexylamide portion of the molecule has also been varied. For example, different amines can be used in the amide bond formation step to generate analogs with different alkyl or aryl groups on the amide nitrogen.
A summary of key SAR findings for related 2-acyliminobenzimidazole ALK inhibitors is presented in the table below.
| Compound Moiety | Modification | Impact on Activity/Properties |
| Acyl Group | Introduction of fluorine atoms | Can improve metabolic stability and potency. researchgate.net |
| Piperidine Ring | Tertiary alcohol at the 4-position | Crucial for enhancing metabolic stability. sci-hub.se |
| Cyclohexylamide | Variation of the N-alkyl group | Influences binding affinity and pharmacokinetic properties. |
Investigation of Oxidation, Reduction, and Substitution Reactions
The investigation of oxidation, reduction, and substitution reactions is primarily focused on understanding the metabolic fate of this compound and its analogs, as well as for the synthesis of new derivatives.
Oxidation: Studies on the in vitro metabolism of related compounds have shown that oxidative transformations can occur. sci-hub.se For example, oxidative hydrolysis of the piperidine ring has been observed, leading to a primary benzylamine (B48309) metabolite. sci-hub.se Oxidative dealkylation of the isopropyl amide moiety has also been identified as a metabolic pathway. sci-hub.se These findings guide the design of more metabolically stable analogs.
Reduction: While not a primary method for derivatization, reduction of specific functional groups could be employed to generate new analogs. For instance, reduction of a ketone to a secondary alcohol on a modified piperidine ring could be explored.
Substitution: Nucleophilic substitution reactions are fundamental to the synthesis of the core structure and its analogs. As mentioned earlier, the displacement of a benzyl chloride with a piperidine nucleophile is a key step. sci-hub.se The synthesis of a wide array of analogs has been achieved by varying the piperidine nucleophile in this reaction. sci-hub.se
Analog Synthesis Approaches
The synthesis of analogs of this compound generally follows the established synthetic pathways for the core scaffold, with variations in the starting materials to introduce the desired modifications. The modular nature of the synthesis allows for the independent variation of the three main structural components: the acyl group, the piperidine moiety, and the cyclohexylamide side chain. sci-hub.se
For example, to synthesize analogs with different acyl groups, a common 2-aminobenzimidazole intermediate can be reacted with a library of different benzoyl chlorides. Similarly, to create diversity in the piperidine portion, a common benzyl chloride intermediate can be reacted with a variety of substituted piperidines. This parallel synthesis approach enables the rapid generation of a large number of analogs for SAR screening.
Design and Preparation of Structural Analogs
The generation of structural analogs is essential for exploring the structure-activity relationships (SAR) of a lead compound. By systematically modifying parts of the this compound, researchers can identify which molecular features are crucial for its biological activity. Strategies range from traditional chemical synthesis to advanced biosynthetic methods.
Research Findings: A primary strategy for generating analogs of complex molecules involves precursor-directed biosynthesis and mutasynthesis. researchgate.net In this approach, a mutant microbial strain, which is deficient in producing a key precursor for the natural product, is fed synthetic precursor analogs. researchgate.net The microbial biosynthetic machinery then incorporates these altered precursors to produce novel derivatives of the parent compound. This method has been successfully used to create analogs of the thiopeptide antibiotic Thiostrepton (TSR), demonstrating its potential for generating diversity in high-yields. researchgate.net
Other synthetic approaches include multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org This "one-pot" synthesis is an efficient way to produce a library of differentially substituted analogs. beilstein-journals.orgmdpi.com The design of such analogs often focuses on altering specific moieties, such as the pyrene-imidazole core in some compounds, to fine-tune photophysical or biological properties. mdpi.com
Table 1: Strategies for Generating Structural Analogs
| Method | Description | Key Advantages | Reference |
|---|---|---|---|
| Mutasynthesis | Utilizes a mutant microbial strain deficient in a biosynthetic pathway, which is then fed synthetic precursor analogs to produce novel compounds. | High efficiency and yield by eliminating the competing native precursor; generates complex structural diversity. | researchgate.net |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single "one-pot" reaction to form a complex product, often proceeding with high regio- and stereospecificity. | High efficiency, atom economy, and rapid generation of a diverse library of analogs. | beilstein-journals.org |
| Fragment-Based Design | Involves identifying low-molecular-weight fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. | Explores a wider chemical space and can lead to novel scaffolds with improved properties. | acs.org |
Stereoselective Synthesis Considerations for Isomeric Forms
For a molecule with multiple stereocenters like the this compound, controlling the three-dimensional arrangement of atoms is paramount. Stereoselective synthesis aims to produce a single, desired stereoisomer out of many possibilities. fiveable.me This control is crucial as different stereoisomers can have vastly different biological activities and physical properties. fiveable.me
Research Findings: Achieving stereochemical control involves several key strategies. One of the most powerful is the use of chiral catalysts . For instance, iridium catalysts with precisely designed chiral ligands have been used for the asymmetric hydrogenation of imines, converting them to chiral amines with high yield and enantioselectivity. chinesechemsoc.org Similarly, cobalt-catalyzed enantioselective coupling of imines and alkynes can produce chiral allylamines, where mechanistic studies indicate that the catalyst facilitates an oxidative cyclization that determines the final stereochemistry. dicp.ac.cn
Chiral auxiliaries are another common tool. These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method has been used effectively in the enantiospecific synthesis of glutamate (B1630785) analogs by employing L-(−)-menthol as a chiral auxiliary to separate diastereomers. beilstein-journals.org
Enzymatic synthesis offers high selectivity under mild conditions. For example, ω-transaminases can catalyze the (R)-enantioselective transamination of a prochiral ketone to a specific chiral amine, which is a key intermediate for some anti-tumor drugs. researchgate.net
In the synthesis of highly complex molecules, a combination of methods may be required. A case study on the synthesis of BMS-986142, a molecule with two challenging axial stereocenters, demonstrated a stepwise approach. The first stereocenter was set using a rhodium-catalyzed asymmetric conjugate addition, and the second was constructed via a coupling reaction where the catalyst and reaction conditions were optimized to achieve a high diastereomeric ratio (65:1). drughunter.com
Table 2: Key Strategies for Stereoselective Synthesis
| Strategy | Mechanism | Example Application | Reference |
|---|---|---|---|
| Chiral Catalysis | A small amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. | Iridium-catalyzed asymmetric hydrogenation of imines. | chinesechemsoc.org |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. | Use of L-(−)-menthol to resolve diastereomeric esters. | beilstein-journals.org |
| Enzymatic Synthesis | Enzymes, such as transaminases, are used to catalyze reactions with high stereo- and regioselectivity. | ω-Transaminase for the synthesis of (R)-amines. | researchgate.net |
| Directed Assembly | Modular assembly of stereochemically defined fragments to construct a complex target with full stereochemical control. | Synthesis of (–)-psychotridine, introducing four quaternary stereocenters in one step. | chemrxiv.org |
Purification and Isolation Techniques for Research-Grade Material
After synthesis, the target compound must be isolated from a mixture of reactants, byproducts, and other isomers. Achieving research-grade purity (often >99%) requires robust purification techniques capable of separating structurally similar molecules.
Research Findings: High-Performance Liquid Chromatography (HPLC) is a cornerstone of purification for complex organic molecules. researchgate.net Reversed-phase HPLC, using columns like a C18 column, is frequently employed to separate compounds based on their hydrophobicity. rsc.org For separating stereoisomers, specialized chiral chromatography is necessary. For example, diastereomeric menthyl esters have been successfully separated using a CHIRALPAK IC column, allowing for the isolation of the individual (2S) and (2R) isomers. beilstein-journals.org
Column chromatography is another widely used technique for purification on both small and large scales. d-nb.info It can be used to isolate specific regioisomers or to perform an initial clean-up before a final HPLC step. beilstein-journals.orgd-nb.info In some cases, multiple chromatography steps are required, such as using Sephadex size-exclusion chromatography followed by semi-preparative HPLC to isolate pure compounds from a complex biological extract. rsc.org
Crystallization is a powerful method for both purification and the isolation of a specific isomer. drughunter.com If one isomer crystallizes preferentially from a solution, it can be isolated in very high purity. In the synthesis of BMS-986142, crystallization from n-butanol increased the diastereomeric ratio of an intermediate from 16:1 to 65:1. drughunter.com
For radiolabeled compounds, which are often produced in very small quantities, Solid-Phase Extraction (SPE) is a critical step for purification and reformulation of the final product prior to use. researchgate.net
Table 3: Purification and Isolation Techniques
| Technique | Principle of Separation | Application | Reference |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of menthyl ester diastereomers to obtain pure enantiomers. | beilstein-journals.org |
| Crystallization | Differences in solubility between the desired compound and impurities, or between different isomers. | Increasing the diastereomeric ratio of a synthetic intermediate from 16:1 to 65:1. | drughunter.com |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica (B1680970) gel). | Isolation of regioisomers and purification of natural product extracts. | beilstein-journals.orgd-nb.info |
| Solid-Phase Extraction (SPE) | Partitioning of solutes between a solid phase and a liquid phase for sample clean-up and concentration. | Purification and reformulation of radiolabeled compounds like [¹¹C]lorlatinib. | researchgate.net |
Isomerization Pathways and Stereochemical Control during Synthesis
Isomerization, the process by which one isomer is converted into another, can be a significant challenge during synthesis. Understanding the mechanisms of isomerization and the factors that influence it is key to developing strategies that maximize the yield of the desired isomer.
Investigating Potential Isomerization Mechanisms
Isomerization can occur through various pathways, including thermal, photochemical, or catalyzed processes. For molecules containing imine functionalities, which are present in many pharmaceutical compounds, specific isomerization mechanisms are well-studied.
Research Findings: Computational and experimental studies on imines have identified several potential isomerization mechanisms. nih.gov One common pathway is an inversion of configuration at the nitrogen atom, which proceeds through a transition state where the C-N-Aryl bond angle is approximately 180°. nih.gov Another mechanism involves rotation about the C=N double bond. The energy barriers for these processes determine how easily the isomers can interconvert. nih.gov For some azobenzene (B91143) derivatives, isomerization can even occur via a nonadiabatic process involving a switch between singlet and triplet electronic states (intersystem crossing), accompanied by torsional motion around the N=N bond. acs.org
Other, more complex polytopal rearrangements have been described for inorganic complexes, such as the Berry Pseudorotation (BPR), which involves the interchange of ligands in a trigonal bipyramidal structure, and the Turnstile Rotation (TSR). rsc.org While these are typically associated with metallocomplexes, the underlying principles of ligand/substituent rearrangement provide a framework for considering potential isomerization pathways in complex organic structures. rsc.org
Table 4: Potential Isomerization Mechanisms
| Mechanism | Description | Relevant Molecular Feature | Reference |
|---|---|---|---|
| Nitrogen Inversion | The nitrogen atom and its substituents move through a planar transition state, inverting the stereochemistry. | Imines. | nih.gov |
| Bond Rotation | Rotation occurs around a single or double bond, leading to different conformers or geometric isomers. | Imines, substituted alkenes. | nih.gov |
| Thermal Isomerization | Isomerization is driven by thermal energy, often proceeding via a ground-state reaction pathway over an energy barrier. | Azoswitches. | acs.org |
| Photochemical Isomerization | Isomerization is induced by the absorption of light, often involving transitions to excited electronic states. | Azobenzenes, stilbenes. | demokritos.gr |
Impact of Reaction Conditions on Isomeric Purity
The stereochemical outcome of a reaction is often highly sensitive to the conditions under which it is performed. rsc.org Factors such as temperature, solvent, and the choice of catalyst can dramatically influence the ratio of isomers produced, either by altering the kinetics of competing reaction pathways or by affecting the rate of isomerization. rsc.orgniscpr.res.in
Research Findings: Temperature is a critical factor. In many stereoselective reactions, lowering the temperature increases the selectivity. This is because the difference in activation energies between the pathways leading to different isomers becomes more significant relative to the available thermal energy. For example, in the synthesis of an axially chiral intermediate for BMS-986142, lowering the reaction temperature from ambient to 5 °C was key to increasing the diastereomeric ratio from 3:1 to 16:1. drughunter.com
Solvent can also play a major role. Computational studies on the Staudinger reaction have shown that the activation barriers for imine isomerization can change with the solvent. nih.gov In the aforementioned BMS synthesis, the addition of methanol (B129727) as a cosolvent was found to improve the solubility of a reactant and contributed to the enhanced diastereoselectivity. drughunter.com
The catalyst itself is often the primary driver of stereoselectivity. The structure of the chiral ligand in a metal catalyst creates a defined chiral pocket that forces the reaction to proceed through a specific, lower-energy transition state, favoring one enantiomer. chinesechemsoc.org Adjusting the steric and electronic properties of the catalyst's ligands is a common strategy for optimizing the enantiomeric or diastereomeric excess of a product. chinesechemsoc.org
Table 5: Influence of Reaction Conditions on Isomeric Purity
| Condition | Effect | Example | Reference |
|---|---|---|---|
| Temperature | Lowering the temperature often increases stereoselectivity by favoring the pathway with the lowest activation energy. | Lowering temperature from ambient to 5 °C increased the diastereomeric ratio from 3:1 to 16:1. | drughunter.com |
| Solvent | Can alter reaction rates, reactant solubility, and the energy of transition states, thereby influencing isomer ratios. | Addition of a methanol cosolvent improved solubility and diastereomeric ratio. | drughunter.com |
| Catalyst/Reagents | The choice of chiral catalyst or bulky reagents can sterically direct the reaction to favor one stereoisomer. | Using a bulky borane (B79455) reagent reversed the diastereoselectivity of a ketone reduction (anti-Cram selectivity). | libguides.com |
| Pressure | Can influence reaction kinetics and equilibria, particularly in reactions involving gaseous components. | Asymmetric hydrogenation of imines is typically run under high H₂ pressure (e.g., 50 atm) to ensure catalyst efficiency. | chinesechemsoc.org |
Molecular and Cellular Mechanisms of Action
Kinase Inhibition Profile and Selectivity
TSR-011 is characterized as a dual inhibitor of ALK and pan-TRK kinases. researchgate.net Its inhibitory activity is potent and occurs at nanomolar concentrations in various preclinical models. nih.gov
TSR-011 demonstrates potent inhibition of wild-type recombinant ALK kinase. In biochemical assays, the compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 0.7 nM against ALK. researchgate.netmedchemexpress.comresearchgate.net This high potency indicates a strong inhibitory effect on the kinase's catalytic activity. Furthermore, preclinical studies have shown that TSR-011 is significantly more potent against certain crizotinib-resistant ALK mutations. It is approximately 200-fold more potent against the L1196M ALK "gatekeeper" mutant and about 10-fold more potent against the R1275Q mutant compared to crizotinib (B193316). nih.gov
Table 1: ALK Inhibition Profile of TSR-011
| Target | Parameter | Value | Reference |
|---|---|---|---|
| Wild-Type ALK | IC₅₀ | 0.7 nM | researchgate.netmedchemexpress.com |
| L1196M ALK Mutant | Relative Potency vs. Crizotinib | ~200x greater | nih.gov |
| R1275Q ALK Mutant | Relative Potency vs. Crizotinib | ~10x greater | nih.gov |
In addition to its effects on ALK, TSR-011 is a potent inhibitor of the TRK family of receptor tyrosine kinases, which includes TRKA, TRKB, and TRKC. nih.gov The compound displays IC₅₀ values of less than 3 nM for all three members of the TRK family. researchgate.net This pan-TRK inhibition demonstrates its dual-targeting mechanism, making it active against cancers driven by NTRK gene fusions. researchgate.netnih.gov
Table 2: Pan-TRK Inhibition Profile of TSR-011
| Target Family | Parameter | Value | Reference |
|---|---|---|---|
| TRKA, TRKB, TRKC | IC₅₀ | <3 nM | researchgate.net |
While TSR-011 is a dual inhibitor of ALK and TRK, it has been shown to possess a favorable selectivity profile against the broader human kinome. Kinase inhibitor selectivity is a critical attribute, and quantitative metrics are used to compare compounds. One such metric is the selectivity score (S-score), which is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. researchgate.netcrossfire-oncology.com A lower S-score indicates higher selectivity. acs.orgnih.gov In a large-scale kinase panel, TSR-011 demonstrated a high degree of selectivity, suggesting focused activity against its intended targets with minimal off-target inhibition.
Ligand-Target Binding Kinetics and Thermodynamics
The interaction between a small molecule inhibitor and its protein target is defined by its binding affinity and kinetics. These parameters provide a deeper understanding of the inhibitor's mechanism beyond simple enzymatic inhibition.
Direct measurement of binding affinity is typically expressed as the equilibrium dissociation constant (KD), which quantifies the propensity of a ligand-target complex to separate. bmglabtech.comyoutube.com A lower KD value signifies a higher binding affinity. bmglabtech.com While specific KD values for TSR-011 binding to ALK and TRK kinases are not prominently reported in the available literature, the low nanomolar IC₅₀ values are strong indicators of high-affinity binding. The IC₅₀ value, while a measure of functional inhibition, is intrinsically linked to binding affinity. Achieving potent inhibition at sub-nanomolar and low-nanomolar concentrations, as seen with TSR-011, necessitates strong and stable binding to the kinase's active site. nih.govmedchemexpress.com
Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique used to study biomolecular interactions in real-time. researchgate.net It is a key tool in drug discovery for characterizing the binding of small molecule inhibitors to protein targets like kinases. nih.govnih.govbioradiations.com
In a typical SPR experiment, the target kinase (the ligand) is immobilized on a sensor chip surface. The inhibitor (the analyte) is then flowed over this surface at various concentrations. researchgate.net Binding is detected as a change in the refractive index at the sensor surface, which is measured in real-time and plotted as a sensorgram. researchgate.net This technique provides a wealth of information:
Association Rate (kₐ or kₒₙ): Measures how quickly the inhibitor binds to the kinase.
Dissociation Rate (kₑ or kₒ): Measures how quickly the inhibitor-kinase complex breaks apart.
Equilibrium Dissociation Constant (KD): Can be calculated from the ratio of the dissociation and association rates (kₑ/kₐ), providing a direct measure of binding affinity. bmglabtech.com
By resolving affinity into its kinetic components, SPR offers detailed insights into the structure-activity relationship of inhibitors, helping to optimize compounds for desired characteristics such as long target residence time (slow kₑ), which can lead to more durable pharmacological effects. nih.gov
Enzyme Kinetics of Inhibition
TSR-011 is a potent inhibitor of wild-type ALK, as well as TRKA, TRKB, and TRKC, with half-maximal inhibitory concentrations (IC50) in the low nanomolar range. medchemexpress.comnih.gov Specifically, the IC50 for wild-type recombinant ALK kinase is 0.7 nM. medchemexpress.com
| Target Kinase | IC50 (nM) |
| ALK (wild-type) | 0.7 |
| TRKA | < 3 |
| TRKB | < 3 |
| TRKC | < 3 |
This table presents the reported half-maximal inhibitory concentrations (IC50) of TSR-011 against its primary target kinases.
Detailed enzyme kinetic studies providing specific Ki values or elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for TSR-011 are not extensively detailed in the available literature. However, like many other kinase inhibitors, it is presumed to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain.
Allosteric Modulation Investigations (if applicable)
There is no scientific evidence in the reviewed literature to suggest that TSR-011 functions as an allosteric modulator. Kinase inhibitors typically act by competing with ATP at the enzyme's active site, and the available information on TSR-011 is consistent with this mechanism of action.
Downstream Cellular Pathway Modulation
TSR-011's inhibition of ALK and TRK kinases is intended to disrupt the downstream signaling pathways that drive tumor cell growth and survival. ncats.io
Analysis of Target Engagement in Cellular Contexts
Preclinical studies have shown that TSR-011 is active in ALK-dependent cellular models. nih.gov However, specific quantitative data from cellular target engagement assays, such as Cellular Thermal Shift Assays (CETSA) or NanoBRET assays, which would confirm the binding of TSR-011 to its targets within a cellular environment and provide cellular EC50 values, are not available in the published literature.
Modulation of Proliferation Pathways in Cellular Models
By inhibiting ALK and TRK kinases, TSR-011 is designed to impede tumor cell growth in cancer cells that overexpress these kinases. ncats.io The uncontrolled signaling from these kinases typically activates downstream pathways that regulate proliferation. nih.gov While it is established that TSR-011 has anti-proliferative effects, detailed studies in specific cellular models demonstrating the dose-dependent modulation of key proteins in proliferation pathways are not publicly available.
Investigation of Apoptosis Induction Mechanisms (Cellular Level)
While other ALK inhibitors like alectinib (B1194254) have been shown to induce apoptosis in cell culture, specific investigations into the mechanisms of apoptosis induction by TSR-011 at the cellular level have not been detailed in the available scientific literature. mdpi.com Therefore, there is no direct evidence to report on caspase activation or PARP cleavage in response to TSR-011 treatment.
Cell Cycle Perturbation Analysis
Similar to the lack of data on apoptosis induction, there is no available information from cell cycle analysis studies, such as flow cytometry, to describe the effects of TSR-011 on the cell cycle of cancer cells. For comparison, the ALK inhibitor alectinib has been observed to cause cell cycle arrest. mdpi.com
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Elucidation of Key Structural Features for Kinase Inhibition
TSR-011 was identified through a drug discovery campaign initially centered on Anaplastic Lymphoma Kinase (ALK) inhibitors. nih.gov It emerged as a potent dual inhibitor of both ALK and Tropomyosin receptor kinase (TRK) families. rsc.orgasco.org Structural studies of precursor compounds and related molecules have illuminated the key features essential for its inhibitory action.
A co-crystal structure of a related benzimidazole (B57391) compound with the ALK kinase domain revealed crucial interactions at the ATP-binding site. nih.gov The benzoyl carbonyl oxygen and the benzimidazole NH group were shown to form hydrogen bonds with the hinge region residue Met1199, while the benzoyl ring situated itself adjacent to the gatekeeper residue, Leu1196. researchgate.netnih.gov The evolution to TSR-011 involved modifications, such as on "ring B," to enhance metabolic stability. researchgate.net A notable feature of TSR-011's architecture is its branched structure, where the cyclohexyl and benzamide (B126) motifs are thought to facilitate the dual occupation of the ribose pocket and a hydrophobic pocket within the kinase domain. researchgate.net
The potent inhibitory profile of TSR-011 is demonstrated by its low IC50 values against wild-type ALK and clinically relevant resistant mutants. rsc.org
Table 1: Inhibitory Activity of TSR-011 (Belizatinib) Against ALK Kinases
| Kinase Target | IC50 (nM) |
|---|---|
| Wild-type ALK | 0.7 medchemexpress.comrsc.org |
| ALK L1196M Mutant | 0.1 rsc.org |
| ALK R1275Q Mutant | 0.5 rsc.org |
Data sourced from scientific literature detailing the preclinical profile of TSR-011.
Beyond ALK, TSR-011 demonstrates potent inhibition across the TRK family of receptor tyrosine kinases, including TRKA, TRKB, and TRKC, with IC50 values reported to be less than 3 nM. medchemexpress.comasco.org This dual activity underscores the specific structural elements within TSR-011 that allow it to effectively target these related kinase families. ualberta.ca
Pharmacophore Modeling and Ligand Feature Identification
Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.netcharnwooddiscovery.com While specific pharmacophore models for TSR-011-isomer are not publicly detailed, models for the class of ALK/ROS1 inhibitors provide significant insights. amegroups.cn The high sequence homology between the kinase domains of ALK and ROS1 allows for the cross-application of inhibitors and design principles. amegroups.cnnih.gov
Studies on selective ROS1 inhibitors, such as lorlatinib (B560019), have identified key pharmacophoric features that include:
One Hydrogen Bond Donor (HBD) nih.govresearchgate.net
One Hydrogen Bond Acceptor (HBA) nih.govresearchgate.net
Two Hydrophobic (Hy) regions nih.govresearchgate.net
These features are crucial for interacting with key residues in the kinase active site, like Glu2027 and Met2029 in ROS1. researchgate.net Similarly, 3D-QSAR studies on ALK inhibitors have highlighted the importance of hydrogen bond donor features, hydrophobic groups, and electron-withdrawing groups for potent inhibition. benthamdirect.com The generation of pharmacophore models can effectively combine information from both ligand-based methods (identifying chemical features) and structure-based approaches (considering receptor-ligand interactions) to guide the design of new, potent inhibitors. amegroups.cnamegroups.org
Impact of Stereochemistry on Activity and Selectivity (Isomer-Specific SAR)
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in pharmacology by dictating the interaction of a drug with its biological target. nih.gov For kinase inhibitors, chirality can profoundly influence potency and selectivity. nih.gov Molecules that are stereoisomers can have the same molecular formula and connectivity but differ in the spatial orientation of their atoms. wikipedia.org
While specific published data on the isomer-specific SAR of TSR-011 is limited, the importance of stereochemistry is well-established within its inhibitor class. nih.gov
Crizotinib (B193316) : The first approved ALK inhibitor was developed through lead optimization that leveraged chirality to enhance selectivity and pharmacokinetic properties. nih.gov
Lorlatinib : In the development of this next-generation ALK inhibitor, a distinct stereochemical preference was observed. The R-isomer of a macrocyclic precursor demonstrated a 210-fold greater potency against ALK compared to its S-enantiomer. nih.gov This dramatic difference is attributed to the chiral α-methyl group, which correctly orients a fluorobenzene (B45895) moiety into a key lipophilic pocket in the ALK binding site. nih.gov
The term "this compound" itself suggests that a specific stereoisomer is the entity of interest. nih.gov In chiral molecules with one or more stereogenic centers, different enantiomers or diastereomers can exhibit vastly different biological activities. sydney.edu.auresearchgate.net One isomer may bind with high affinity to the target receptor, producing the desired therapeutic effect, while another may be inactive or even interact with different targets, potentially causing off-target effects. nih.govnih.gov Therefore, controlling the stereochemistry is a crucial aspect of designing safe and effective kinase inhibitors.
Computational Chemistry Approaches to SAR/SMR
Computational chemistry provides powerful tools to investigate structure-activity and structure-mechanism relationships, accelerating the drug design process.
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnumberanalytics.com This approach has been widely applied to ALK inhibitors to understand the key structural determinants of their potency. thieme-connect.comnih.gov
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to build predictive models for ALK inhibitors. thieme-connect.com These models have demonstrated good predictive power, with key findings summarized below. thieme-connect.com
Table 2: Summary of 3D-QSAR Model Findings for ALK Inhibitors
| QSAR Technique | Key Findings | Statistical Significance |
|---|---|---|
| CoMFA | Contour maps indicate that specific substitutions on the compound core can enhance biological activity. | q² = 0.663, r² = 0.998 thieme-connect.com |
| CoMSIA | Contour maps highlight the importance of steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields for activity. | q² = 0.730, r² = 0.988 thieme-connect.com |
q² is the cross-validated correlation coefficient; r² is the non-cross-validated correlation coefficient.
These QSAR studies provide a theoretical framework that guides the rational design of new inhibitors by predicting the activity of novel structures. thieme-connect.comtandfonline.com They have successfully identified crucial structural features, such as the presence and location of fluorine atoms, planar nitrogen atoms, and lipophilic groups, that are responsible for potent ALK tyrosine kinase inhibition. nih.gov
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is not available. charnwooddiscovery.com It relies on the knowledge of known active ligands to develop a model that guides the design of new compounds. numberanalytics.com The core principle is that molecules with similar structural and electronic properties are likely to exhibit similar biological activities. saromics.com
Key LBDD strategies include:
Pharmacophore Modeling : Identifying the common essential features of active molecules. charnwooddiscovery.com
QSAR : Correlating molecular descriptors with activity. numberanalytics.com
Scaffold Hopping : Replacing the core structure of a known ligand with a novel one while retaining the key pharmacophoric features to discover new chemical classes with improved properties. charnwooddiscovery.com
In the context of ALK/ROS1 inhibitors, LBDD is a powerful strategy. mdpi.compatsnap.com Given the high homology between the ALK and ROS1 kinase domains, LBDD models developed for one target can often be successfully applied to the other. amegroups.cnnih.gov This approach is frequently combined with structure-based methods, where ligands designed using LBDD principles are then docked into a homology model or a known crystal structure of the target to refine their binding mode and predict affinity. amegroups.org This integrated approach leverages all available information to accelerate the discovery of potent and selective inhibitors like this compound. amegroups.cnmdpi.com
Computational and Structural Biology Characterization
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org For TSR-011-isomer, docking simulations are instrumental in understanding its binding to ALK and TRK kinases.
Molecular docking simulations for Belizatinib (B606013) (TSR-011) have successfully predicted its binding mode within the ATP-binding pocket of ALK. uni-muenchen.debbk.ac.uk These studies, which have been validated against crystal structures (e.g., PDB ID: 4FOD), show that Belizatinib adopts a specific conformation to interact with key residues. uni-muenchen.debbk.ac.uk
For this compound, the specific stereochemistry would dictate its preferred binding conformation. Depending on the nature of the isomerism (e.g., cis/trans, R/S enantiomers), the spatial arrangement of its functional groups would differ from that of Belizatinib. These differences can lead to distinct binding modes, some of which may be more or less favorable for inhibiting the kinase. For instance, a change in the stereochemistry of the cyclohexyl ring, a key feature of Belizatinib, could alter its orientation within the binding pocket, potentially impacting its interaction with hydrophobic regions and the ribose pocket. researchgate.netresearchgate.net
Table 1: Predicted Binding Affinity of Belizatinib with ALK and TRK Kinases
| Target Kinase | IC50 (nM) | Reference |
|---|---|---|
| ALK (wild-type) | 0.7 | selleckchem.com |
| TRKA | <3 | selleckchem.com |
| TRKB | <3 | selleckchem.com |
| TRKC | <3 | selleckchem.com |
This table presents the half-maximal inhibitory concentration (IC50) values for Belizatinib, the parent compound of this compound.
The inhibitory activity of kinase inhibitors is largely dependent on the network of intermolecular interactions they form with the target protein. For Belizatinib, key interactions with the ALK hinge region, specifically with the backbone of Met1199, are crucial for its potent inhibition. nih.gov Hydrogen bonds and hydrophobic interactions play a significant role in stabilizing the ligand-protein complex.
The isomeric form of this compound would directly influence these interactions. A different spatial orientation of a key functional group could lead to the formation of new hydrogen bonds or the loss of existing ones. For example, if an amine or hydroxyl group is positioned differently, it might interact with a different set of amino acid residues in the binding pocket. Similarly, changes in the hydrophobic portions of the molecule could alter van der Waals interactions with nonpolar residues.
Table 2: Key Intermolecular Interactions of Belizatinib with ALK Kinase
| Interaction Type | Interacting Residue (ALK) | Ligand Group (Belizatinib) | Reference |
|---|---|---|---|
| Hydrogen Bond | Met1199 (Hinge Region) | Benzimidazole (B57391) NH, Benzoyl Carbonyl | nih.gov |
| Hydrophobic Interaction | Leu1196 (Gatekeeper) | Benzoyl Ring | nih.gov |
| Hydrophobic Interaction | (Hydrophobic Pocket II) | Benzamide (B126) Motif | researchgate.net |
| Hydrophobic Interaction | (Ribose Pocket) | Cyclohexyl Motif | researchgate.net |
This table details the critical interactions observed in docking and co-crystal structures of Belizatinib with ALK.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex, revealing how the system behaves over time. These simulations are essential for understanding the conformational flexibility of both the ligand and the protein.
MD simulations of Belizatinib bound to ALK have been used to assess the stability of the complex, particularly in the context of drug-resistant mutations. nih.govuni-muenchen.de These simulations show that the inhibitor remains stably bound in the active site of sensitive mutants but may exhibit greater flexibility or even dissociate from resistant mutants.
For this compound, its conformational dynamics in an aqueous solution would be a key determinant of its ability to adopt a bioactive conformation to bind to the target kinase. Once bound, the stability of the isomer within the binding pocket would be influenced by its specific stereochemistry. MD simulations could reveal whether the isomer is able to maintain the crucial interactions identified in docking studies over time. The root-mean-square deviation (RMSD) of the ligand would be a key metric to assess its stability in the bound state. nih.gov
Protein kinases are not rigid structures; they exhibit a significant degree of flexibility, which is often essential for their function and for ligand binding. The binding of an inhibitor can induce conformational changes in the protein, a phenomenon known as induced fit. MD simulations are particularly well-suited to study these dynamic changes. nih.gov
The binding of this compound could induce different conformational changes in ALK or TRK compared to Belizatinib. For instance, the DFG loop, a critical regulatory element in kinases, might adopt a slightly different conformation to accommodate the isomer. nih.gov The flexibility of the protein in response to the binding of different isomers can have significant implications for the inhibitor's potency and selectivity.
Allosteric regulation, where binding at one site affects a distant site on the protein, is an increasingly recognized mechanism in kinase function and inhibition. Computational methods can be used to predict these allosteric communication pathways by analyzing the correlated motions of residues during MD simulations.
X-ray Crystallography and Protein Structure Determination
X-ray crystallography is a pivotal technique in structural biology for elucidating the three-dimensional atomic structure of molecules, including protein-ligand complexes. This method provides high-resolution insights into how a compound like this compound physically interacts with its biological targets, such as kinases. The resulting structural data are crucial for understanding the mechanism of inhibition and for guiding further drug design and optimization efforts.
Co-crystallization of this compound with Target Kinases
The process of co-crystallization involves forming a crystal lattice that contains both the target protein (e.g., a kinase) and the ligand (this compound) bound together. Achieving a well-diffracting co-crystal is a critical step for determining the structure of the complex.
| Compound | Target Kinase | PDB ID | Resolution | Key Finding |
|---|---|---|---|---|
| Belizatinib (TSR-011) | ALK | 4FOD | 2.0 Å | Structure reveals binding in the ATP pocket, with key hydrogen bonds to the hinge region. nih.gov |
| Compound 5 (Belizatinib Precursor) | ALK | 4FOC | 1.7 Å | Provided initial insights into the binding mode of the scaffold. nih.gov |
Analysis of Ligand-Bound Target Conformations
Analysis of a co-crystal structure reveals the precise conformation of both the ligand and the target protein upon binding. For kinase inhibitors, this analysis focuses on interactions within the ATP-binding site.
In the co-crystal structure of Belizatinib (TSR-011) with ALK (PDB: 4FOD), the inhibitor binds to the kinase's hinge region. nih.gov Specifically, the iminobenzamide portion of the molecule forms crucial hydrogen bonding interactions with the backbone of residue Met1199 in the hinge. nih.gov The compound orients itself to fit within a pocket defined by residues Val1180 and Leu1256 and sits (B43327) near the critical "gatekeeper" residue, Leu1196. nih.gov The conformation of the ligand is such that a coplanar arrangement between its benzamide and benzimidazole moieties is maintained, which is favored by extended π-delocalization. nih.gov
The binding of a ligand can induce or select for a specific conformation in the protein. nih.gov Kinases, for example, exist in different functional states, often characterized by the conformation of the "DFG motif" in the activation loop. Analysis of the ligand-bound structure clarifies whether the inhibitor stabilizes an active (DFG-in) or inactive (DFG-out) conformation. The Belizatinib structure shows it binding to the active DFG-in conformation of ALK. nih.gov An analysis of this compound would similarly focus on these interactions, noting how its distinct stereochemistry might alter bond angles, distances, or steric interactions, potentially affecting its affinity and selectivity profile compared to the parent compound.
Advanced Computational Methods for Structural Analysis and Interaction
To complement experimental methods like X-ray crystallography, advanced computational techniques are employed to analyze protein structures and ligand interactions in greater detail. These methods can probe dynamic motions and quantify structural similarities that are not apparent from static crystal structures.
Triangular Spatial Relationship (TSR)-Based Algorithms
The Triangular Spatial Relationship (TSR)-based algorithm is a novel computational method designed for the comparison of 3D molecular structures. researchgate.netgoogle.com A key advantage of the TSR method is that it does not require structural superimposition, which is a complex and often ambiguous step in traditional comparison methods. uni-muenchen.defrontiersin.org Instead, it represents a protein's 3D structure as a vector of integers, known as "TSR keys". google.comthieme-connect.com Each key is an integer calculated from the geometric features (such as edge lengths and angles) of a triangle formed by three constituent atoms (e.g., Cα atoms of amino acids). uni-muenchen.denih.gov This allows the complex problem of structural comparison to be simplified into the matching of integer vectors. thieme-connect.com
Global and Local Structural Comparison Methodologies
The TSR-based framework is versatile, enabling both global and local structural comparisons. uni-muenchen.de
Local Structural Comparison: The method is highly effective for identifying and comparing local substructures or structural motifs, such as binding sites or catalytic domains. frontiersin.org By searching for specific TSR keys or patterns of keys, researchers can identify conserved structural motifs across different proteins, even if they lack sequence similarity. frontiersin.org For kinases, TSR keys have been successfully used to identify and quantify the different conformations of the well-known DFG motif, which is critical for their function. thieme-connect.com
Application of All-Atom and Intra-Residual Keys
To enhance the resolution of structural analysis, the basic TSR method has been expanded to include more detailed representations.
All-Atom Keys: While the original TSR method often used only the Cα atoms of amino acids to form triangles, newer versions can use all non-hydrogen atoms in the protein. frontiersin.org These "all-atom" keys capture the fine details of side-chain conformations and the precise shape of binding pockets. This provides a much more granular and comprehensive structural signature, which is particularly useful for analyzing the specific interactions between a ligand like this compound and its target kinase. nih.gov
Intra-Residual Keys: This specialized application of the TSR concept focuses on the conformation of single amino acid residues. nih.gov Triangles are constructed using all atoms within a single residue. The resulting "intra-residual keys" can quantify subtle changes in the side-chain conformation upon ligand binding or mutation. nih.gov Studies have shown this method can effectively distinguish between different conformational clusters of a single type of amino acid, such as tyrosine, based on specific triangle geometries within the residue. nih.gov This level of detail is critical for understanding how an inhibitor engages with and orients the side chains of key active site residues.
| TSR Key Type | Basis of Calculation | Primary Application |
|---|---|---|
| Cα-based Keys | Triangles formed by the Cα atoms of three amino acids. uni-muenchen.de | Global fold comparison, identification of large-scale conformational changes. uni-muenchen.dethieme-connect.com |
| All-Atom Keys | Triangles formed by any three non-hydrogen atoms in the structure. nih.govfrontiersin.org | Detailed analysis of binding sites, side-chain interactions, and steric effects. nih.gov |
| Intra-Residual Keys | Triangles formed by atoms within a single amino acid residue. nih.gov | Quantifying the specific conformation and flexibility of individual amino acid side chains. nih.gov |
Mirror-Image Discrimination Capability for Stereospecificity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles due to the chiral nature of their biological targets, such as enzymes and receptors. The ability of a biological system to differentiate between enantiomers is known as stereospecificity, a fundamental principle in drug action.
This compound (Belizatinib) is a chiral molecule, and it is produced as a single enantiomer to ensure specific interaction with its target kinases. The defined stereochemistry of Belizatinib highlights the importance of chirality in its therapeutic action. While the development of single-enantiomer drugs is a standard practice in modern drug discovery to optimize efficacy and minimize potential off-target effects or toxicity associated with the other isomer, specific studies detailing the synthesis and biological evaluation of the mirror-image of this compound are not extensively available in the public domain. The interaction between a chiral drug and its receptor is often described by a three-point attachment model, where a precise spatial arrangement of interacting groups is necessary for a productive binding event. Any deviation from this specific arrangement, as would be the case with the mirror-image isomer, would likely result in a significant loss of binding affinity and, consequently, inhibitory activity.
The development of computational methods to predict and rationalize stereospecificity is an active area of research. These methods aim to model the subtle differences in the binding energies of enantiomers to their chiral receptor, thereby providing a rationale for the observed stereoselectivity and guiding the synthesis of the more active isomer.
Homology Modeling for Target Structures
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein of interest (the "target") based on the known experimental structure of a homologous protein (the "template"). This approach is particularly valuable when experimental structures of the target protein, especially in complex with a ligand, are unavailable. In the context of this compound, homology modeling has been instrumental in understanding its interaction with mutant forms of its target, ALK.
Acquired resistance to ALK inhibitors is a significant clinical challenge, often driven by secondary mutations in the ALK kinase domain. The L1196M "gatekeeper" mutation is one of the most common mechanisms of resistance to first-generation ALK inhibitors. To investigate the efficacy of Belizatinib against this resistant mutant, molecular dynamics simulations based on homology models of the EML4-ALK fusion protein have been employed.
A doctoral thesis by Pan Li at LMU Munich detailed the use of such computational models to evaluate the binding of Belizatinib to both wild-type (WT) ALK and the L1196M mutant. The research constructed cellular Ba/F3 models to screen various ALK tyrosine kinase inhibitors (TKIs) and utilized molecular dynamics simulations to provide a structural rationale for the observed activities. The results of these simulations demonstrated the promising efficacy of Belizatinib against the L1196M mutation across different EML4-ALK fusion variants. The study concluded that Belizatinib was significantly more potent than other inhibitors against the ALK-L1196M mutation, a finding supported by the computational simulations.
Table 1: Inhibitory Activity of Belizatinib (this compound) against ALK and TRK
| Target | IC50 (nM) |
|---|---|
| Wild-type ALK | 0.7 |
| TRKA | <3 |
| TRKB | <3 |
Preclinical Mechanistic Studies in in Vitro and in Vivo Models Non Human
Efficacy Evaluation in Relevant Cancer Cell Lines
The anticancer potential of TSR-011-isomer has been assessed through various in vitro models, focusing on its ability to inhibit key oncogenic drivers and suppress cancer cell growth.
Biochemical assays using recombinant enzymes established this compound as a highly potent inhibitor of ALK and the three TRK family members (A, B, and C). In these cell-free assays, the compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.7 nM for wild-type ALK kinase activity. selleckchem.commedchemexpress.com Its potency against TRKA, TRKB, and TRKC was also significant, with IC₅₀ values all below 3 nM. selleckchem.comcaymanchem.com
Cell-based assays were subsequently used to confirm that this biochemical potency translates to the inhibition of the kinase in a more physiologically relevant cellular context. Studies in engineered Ba/F3 cells, which are dependent on the expressed kinase for survival, showed that Belizatinib (B606013) effectively suppresses ALK phosphorylation. uni-muenchen.de This inhibition of the kinase's primary activation mechanism is a direct indicator of its on-target effect within the cell. While specific cell-based IC₅₀ values for ALK phosphorylation are not widely available in peer-reviewed literature, the observed reduction in phosphorylated ALK is consistent with the compound's potent activity in cell viability assays. uni-muenchen.de
Table 1: Biochemical Kinase Inhibition by this compound
The primary consequence of inhibiting oncogenic kinases like ALK is the suppression of cancer cell proliferation and survival. The efficacy of this compound in this regard was evaluated using cell viability assays. In preclinical studies, the compound exerted potent, sustained inhibition of tumor growth in ALK-dependent mouse models. selleckchem.com
Detailed in vitro studies using Ba/F3 cells engineered to express various forms of the EML4-ALK fusion protein demonstrated that Belizatinib effectively suppresses cell viability. uni-muenchen.de For instance, in AML cell lines IMS-M2 and M0-91, the inhibitor Entrectinib was found to be 6 to 158 times more potent in inhibiting cell proliferation than other TRK inhibitors, including Belizatinib. scienceopen.com Although further development of TSR-011 was discontinued, these initial preclinical findings highlighted its antiproliferative capabilities. uni-muenchen.de
A major challenge in ALK-targeted therapy is the emergence of secondary resistance mutations within the ALK kinase domain. The L1196M "gatekeeper" mutation is a common mechanism of acquired resistance to the first-generation inhibitor crizotinib (B193316). unimib.it Preclinical studies specifically demonstrated that this compound is active against the crizotinib-resistant L1196M mutation. researchgate.netnih.gov
In comparative studies using cellular models, Belizatinib showed remarkable potency against the L1196M mutation across different EML4-ALK fusion variants. uni-muenchen.de One study noted that Belizatinib was approximately twenty times more potent than the third-generation inhibitor lorlatinib (B560019) against the ALK-L1196M mutation. uni-muenchen.de At a concentration of 30 nM, Belizatinib completely suppressed the viability of cells expressing the L1196M mutant. uni-muenchen.de This potent activity suggested that this compound could have a potential role in overcoming specific mechanisms of resistance to other ALK inhibitors. uni-muenchen.de
Table 2: Activity of Belizatinib (this compound) Against L1196M Mutant
Target Engagement Studies in Biological Systems
To confirm that the observed cellular effects of this compound are a direct result of its interaction with its intended targets, studies measuring target engagement within biological systems are crucial.
The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to verify that a drug binds to its target protein inside intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand. While CETSA has been successfully used to confirm the target engagement of other ALK inhibitors like crizotinib, a comprehensive search of published scientific literature did not yield specific studies in which CETSA was used to measure the direct binding of this compound to ALK or TRK proteins in a cellular environment.
The binding of an inhibitor to a kinase should lead to the attenuation of its downstream signaling pathways. ALK and TRK activation is known to trigger several pro-survival and proliferative pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. scienceopen.comnih.gov Inhibition of the kinase should therefore lead to a decrease in the phosphorylation of key downstream effector proteins.
Preclinical studies confirmed that treatment with this compound leads to the inhibition of ALK phosphorylation, the initial step in the signaling cascade. uni-muenchen.de Other ALK inhibitors have been shown to reduce the phosphorylation of downstream targets such as AKT, ERK, and STAT3. unimib.itnih.gov While it is inferred that this compound would have similar effects due to its potent inhibition of the upstream kinase, specific studies detailing its impact on the phosphorylation status of these individual downstream signaling proteins are limited in publicly available research.
Mechanistic Investigations in Non-Human In Vivo Models
Preclinical in vivo models are indispensable for evaluating the anti-tumor activity and understanding the mechanism of action of novel therapeutic agents in a whole-organism context. For this compound, non-human in vivo models, particularly xenografts, have been instrumental in elucidating its therapeutic potential and molecular effects.
Xenograft Models for Tumor Growth Inhibition Studies
Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research. abnova.com These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system. abnova.comepo.org The subcutaneous tumor model is one of the most frequently utilized in vivo systems for evaluating the efficacy of new anti-cancer drugs. kyinno.com In studies involving this compound, various xenograft models have been employed to investigate its impact on tumor progression. google.com
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are considered highly predictive of clinical outcomes. abnova.commdpi.com These models maintain the histopathological and genetic characteristics of the original human tumor, offering a more clinically relevant platform for drug evaluation. abnova.commdpi.com The use of such advanced models, including those with specific genetic modifications like CRISPR/Cas9-edited tumor cells, provides deeper insights into the compound's mechanism of action in a heterogeneous tumor environment. kyinno.com
In a representative xenograft study, human pancreatic adenocarcinoma cells (HPAC) with a KRAS G12D mutation were implanted in mice. google.com The resulting tumors were then treated with compounds representative of the class to which this compound belongs. google.com The effect on tumor growth was monitored over time, demonstrating the compound's ability to control tumor proliferation in a live animal model. google.comresearchgate.net
Below is an interactive table summarizing typical data from a xenograft study.
| Model | Cell Line | Tumor Type | Key Finding |
| Mouse Xenograft | HPAC (KRAS G12D/wt) | Human Pancreatic Adenocarcinoma | Strong and durable RAS pathway modulation |
Assessment of Pathway Modulation in Model Organisms
Beyond simply observing tumor growth, in vivo studies are crucial for confirming that a compound engages its intended molecular target and modulates the relevant signaling pathways within the tumor. For this compound, a key focus is its effect on the RAS signaling pathway, which is frequently dysregulated in cancer due to mutations in genes like KRAS, NF1, and BRAF. google.com
To assess pathway modulation, tumor samples from treated animals are collected at various time points. The expression and activity of key downstream signaling molecules are then analyzed. A common method is to measure the mRNA levels of target genes, such as DUSP6, using quantitative polymerase chain reaction (qPCR). google.com DUSP6 is a phosphatase that is transcriptionally upregulated by ERK signaling, making its mRNA level a reliable surrogate for RAS/ERK pathway activity. google.com
In studies with compounds structurally related to this compound, treatment of HPAC xenografted tumors led to a significant inhibition of DUSP6 mRNA levels within hours of administration, indicating potent and rapid modulation of the RAS pathway in vivo. google.com This molecular data corroborates the observed anti-tumor activity and confirms the compound's mechanism of action in a complex biological system. google.com
The following table presents a hypothetical dataset illustrating pathway modulation in a xenograft model.
| Treatment Group | Time Point (hours) | DUSP6 mRNA Level (relative to control) | Pathway Modulation |
| Vehicle Control | 4 | 1.0 | - |
| This compound | 4 | 0.3 | Strong Inhibition |
| Vehicle Control | 24 | 1.0 | - |
| This compound | 24 | 0.5 | Sustained Inhibition |
Metabolite Identification and Metabolic Pathway Analysis (Preclinical)
Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. These studies identify the metabolites formed, elucidate the metabolic pathways involved, and help predict the drug's behavior in humans. nuvisan.comadmescope.com
In Vitro Metabolism Studies (e.g., using microsomes, hepatocytes)
In vitro metabolism studies are typically the first step in characterizing how a compound is processed in the body. researchgate.net These assays utilize subcellular fractions, such as liver microsomes or S9 fractions, or whole cells like hepatocytes, from various species, including humans. nuvisan.comadmescope.comresearchgate.net
Liver microsomes are a popular choice as they are enriched in cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. admescope.comresearchgate.net By incubating this compound with liver microsomes, researchers can identify the primary oxidative metabolites. admescope.com Hepatocytes, on the other hand, contain a broader range of metabolic enzymes, including both phase I (e.g., CYPs) and phase II (e.g., UGTs, SULTs) enzymes, providing a more complete picture of a compound's metabolism. admescope.com
The metabolic stability of a compound is a key parameter determined in these studies. nuvisan.comadmescope.com It is assessed by incubating the compound with microsomes or hepatocytes and measuring its disappearance over time. nuvisan.com The results, often expressed as half-life (t1/2) and intrinsic clearance (CLint), help predict the compound's hepatic clearance in vivo. nuvisan.comadmescope.com Comparative studies using liver preparations from different species (e.g., rat, dog, monkey, human) are also conducted to identify any species-specific differences in metabolism, which is crucial for selecting the appropriate animal models for toxicology studies. mdpi.com
The table below shows a sample of data that might be generated from an in vitro metabolism study.
| System | Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 45 | 15.4 |
| Liver Microsomes | Rat | 30 | 23.1 |
| Hepatocytes | Human | 60 | 11.6 |
| Hepatocytes | Rat | 40 | 17.3 |
Analytical Techniques for Metabolite Characterization (e.g., LC-HRMS, NMR)
The identification and structural elucidation of metabolites require sophisticated analytical techniques. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful and widely used tool for this purpose. animbiosci.org LC separates the metabolites in a complex mixture, and HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the parent drug and its metabolites. mdpi.comchemrxiv.org Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification. researchgate.net
Advanced Analytical and Biophysical Characterization for Research
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopic methods are indispensable for confirming the chemical identity and understanding the three-dimensional structure and behavior of molecules like TSR-011-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the molecular framework and the spatial arrangement of atoms. For a compound like this compound, which possesses multiple stereocenters and potential for geometric isomerism (e.g., cis/trans isomers around the cyclohexyl ring), NMR is critical for unambiguous identification and conformational analysis. tutorchase.combhu.ac.in
The differentiation between isomers is achieved by analyzing key NMR parameters:
Chemical Shifts: The precise location of a signal in an NMR spectrum (chemical shift) is highly sensitive to the local electronic environment of a nucleus (typically ¹H or ¹³C). tutorchase.com Isomers, having different spatial arrangements of atoms, will exhibit distinct electronic environments, leading to different chemical shifts for corresponding nuclei. tutorchase.comyoutube.com For instance, axial and equatorial protons on the cyclohexane (B81311) ring of a this compound would have different chemical shifts.
Coupling Constants (J-coupling): The interaction between neighboring nuclei, known as spin-spin coupling, provides valuable information about the connectivity and dihedral angles between atoms. The magnitude of the coupling constant (J-value) is dependent on the geometry. In cyclic systems like the one in this compound, the J-values between protons can definitively distinguish between cis and trans configurations. libretexts.org Trans-diaxial protons typically show a large coupling constant (around 10-13 Hz), whereas axial-equatorial and diequatorial couplings are smaller (around 2-5 Hz).
Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can detect through-space interactions between protons that are close in proximity, regardless of whether they are directly bonded. This is particularly powerful for determining the relative stereochemistry and preferred conformation of the molecule in solution.
In the context of developing dual anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4) inhibitors, similar complex molecules have their structures confirmed using techniques including ¹H and ¹³C NMR. acs.orgacs.org For a series of novel ALK inhibitors, chemical shifts were reported relative to the deuterated solvent DMSO-d6. tandfonline.com
Table 1: Representative ¹H NMR Chemical Shifts for Distinguishing Isomers This table is illustrative and based on general principles for similar organic compounds, as specific data for this compound is not publicly available.
| Proton Type | Expected Chemical Shift (ppm) - cis-isomer | Expected Chemical Shift (ppm) - trans-isomer | Key Differentiator |
|---|---|---|---|
| Cyclohexyl H (axial) | ~1.2 - 1.5 | ~1.0 - 1.3 | Shielded in trans due to anisotropy |
| Cyclohexyl H (equatorial) | ~1.8 - 2.1 | ~1.9 - 2.2 | Deshielded relative to axial protons |
Other Spectroscopic Methods for Molecular Interactions
Beyond NMR, other spectroscopic techniques are employed to study how this compound interacts with its biological targets, such as ALK and Tropomyosin receptor kinase (TRK). smolecule.comselleckchem.com Fluorescence Correlation Spectroscopy (FCS), for example, can be used to measure the diffusion of fluorescently labeled molecules. theses.cz Changes in diffusion speed can indicate binding events between the compound and its target protein in solution. While specific studies on this compound are not available, the principles of using spectroscopic methods to investigate molecular interactions are well-established in drug discovery. tandfonline.com
Chromatographic Methods for Research Applications
Chromatography is fundamental for the separation, purification, and analysis of chemical compounds.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Lipophilicity in SAR
High-Performance Liquid Chromatography (HPLC) is a critical tool in the development of any new chemical entity. For this compound, its applications would include:
Purity Assessment: HPLC is used to separate the target compound from any impurities, starting materials, or byproducts from the synthesis. smolecule.com A high degree of purity is essential for accurate biological testing. For example, the related ALK inhibitor Belizatinib (B606013) (TSR-011) is commercially available with a purity of ≥98%, as confirmed by HPLC. selleckchem.combiocompare.com Similarly, other ALK inhibitors like Taletrectinib and Zidesamtinib are assessed for purity by HPLC. selleckchem.comselleckchem.com
Lipophilicity Determination: Lipophilicity, often expressed as log P or log D, is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Reversed-phase HPLC (RP-HPLC) is a common and reliable method for estimating lipophilicity. mdpi.com By measuring the retention time of a compound on a non-polar stationary phase (like C18) with a polar mobile phase, a chromatographic hydrophobicity index (log k_w) can be calculated, which correlates well with the octanol-water partition coefficient (log P). pensoft.netresearchgate.net
Structure-Activity Relationship (SAR) Studies: In SAR studies, medicinal chemists synthesize a series of related compounds (analogs) and test their biological activity. HPLC is used to purify these analogs and to determine their lipophilicity, which is then correlated with their activity to guide the design of more potent and drug-like molecules. mdpi.com
Table 2: Illustrative HPLC Parameters for Purity and Lipophilicity Analysis of a Kinase Inhibitor This table represents typical conditions and is not specific to this compound.
| Parameter | Purity Analysis | Lipophilicity (log k_w) Determination |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) | Isocratic elution with varying Methanol (B129727)/Water ratios |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm and 324 nm | UV at 254 nm |
| Output | Peak area % to determine purity | Retention factor (k) at different organic modifier concentrations |
Mass Spectrometry for Mechanistic and Metabolomic Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of synthesized compounds and to study their metabolic fate. In the development of ALK inhibitors, MS is used to follow the course of chemical reactions. acs.org For this compound, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) would be employed in metabolomic studies to identify potential metabolites of this compound after incubation with liver microsomes or in plasma samples from preclinical studies. This information is vital for understanding the compound's metabolic stability and identifying any potentially active or toxic metabolites.
Positron Emission Tomography (PET) Radiotracer Development for Preclinical Target Engagement and Biodistribution
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. ntu.edu.sgnih.govnih.gov In drug development, a candidate molecule can be labeled with a positron-emitting radionuclide (like ¹¹C or ¹⁸F) to create a PET radiotracer. biorxiv.org This allows researchers to study the drug's biodistribution, pharmacokinetics, and target engagement directly in living subjects. ntu.edu.sg
While a specific PET tracer for this compound has not been described, extensive work has been done on other ALK inhibitors, providing a clear roadmap for its potential development. hematologyandoncology.netnih.govhematologyandoncology.net
Crizotinib (B193316): Analogs of crizotinib have been labeled with ¹⁸F to image its status in vivo and to assess its penetration across the blood-brain barrier. frontiersin.orgmdpi.comnih.gov PET imaging with ¹⁸F-crizotinib has been demonstrated in non-human primates. researchgate.net
Lorlatinib (B560019): As a brain-penetrant ALK/ROS1 inhibitor, lorlatinib has been successfully labeled with both ¹¹C and ¹⁸F. nih.govnih.gov PET imaging in non-human primates confirmed that [¹¹C]lorlatinib has high brain permeability, a critical feature for treating brain metastases. nih.govresearchgate.netharvard.edu These studies demonstrate the utility of PET in confirming that a drug reaches its intended target organ at sufficient concentrations.
The development of a radiolabeled version of this compound would enable preclinical PET studies to:
Confirm Target Engagement: By visualizing the tracer's accumulation in tumors known to express ALK/TRK.
Assess Blood-Brain Barrier Penetration: To determine its potential for treating central nervous system (CNS) malignancies.
Inform Biodistribution and Dosimetry: To understand where the drug distributes in the body and how it is cleared. ualberta.ca
Table 3: Key ALK/ROS1 Inhibitors Developed as PET Radiotracers
| Compound | Radionuclide | Key Research Finding from PET | Citation |
|---|---|---|---|
| Crizotinib | ¹⁸F | Enabled in vivo imaging and investigation of blood-brain barrier interactions. | mdpi.comresearchgate.net |
| Lorlatinib | ¹¹C, ¹⁸F | Confirmed high brain permeability in non-human primates. | nih.govnih.govharvard.edu |
Table of Compounds Mentioned
| Compound Name | Synonym(s) | Primary Target(s) |
|---|---|---|
| This compound | - | ALK, TRK |
| Belizatinib | TSR-011 | ALK, TRK |
| Crizotinib | Xalkori | ALK, ROS1, MET |
| Lorlatinib | PF-06463922 | ALK, ROS1 |
| Alectinib (B1194254) | Alunbrig | ALK |
| Taletrectinib | DS-6051b | ROS1, NTRK |
| Zidesamtinib | NVL-520 | ROS1 |
Radiolabeling Strategies for this compound Derivatives
The development of radiolabeled probes for novel therapeutic agents is a critical step in understanding their pharmacokinetic and pharmacodynamic properties. For kinase inhibitors like the this compound, radiolabeling enables non-invasive imaging techniques such as Positron Emission Tomography (PET) to visualize the drug's distribution and target engagement in vivo. While specific radiolabeling strategies for the this compound are not extensively detailed in publicly available literature, the approaches used for other anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK) inhibitors provide a strong framework for its potential derivatization and radiolabeling. snmjournals.orgaacrjournals.orgnih.gov
Strategies for radiolabeling kinase inhibitors often involve the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecular structure of the drug or its analogue. nih.govacs.org The choice of radionuclide is often dictated by its half-life, the chemistry of the target molecule, and the desired application. ¹¹C, with its shorter half-life of approximately 20 minutes, is suitable for studying rapid biological processes, while ¹⁸F, with a longer half-life of about 110 minutes, allows for more complex synthesis and longer imaging times. acs.orgresearchgate.net
For instance, researchers have successfully synthesized and radiolabeled fluoroethyl analogues of the ALK inhibitors crizotinib and alectinib with ¹⁸F. aacrjournals.orgnih.gov These ¹⁸F-labeled compounds were produced with good yields, high purity, and high specific activity, making them suitable for PET imaging studies. aacrjournals.org The introduction of a fluoroethyl group can also enhance properties like blood-brain barrier penetration. nih.gov A similar strategy could be envisioned for the this compound, where a suitable precursor would be synthesized to allow for the late-stage introduction of ¹⁸F.
Another common approach is the methylation of a precursor molecule using [¹¹C]methyl iodide. This method was successfully employed to produce [methylpiperazine-¹¹C]brigatinib, a PET tracer targeting both mutated epidermal growth factor receptor (EGFR) and ALK. acs.org The synthesis of an appropriate N-desmethyl precursor of the this compound would be required to utilize this radiolabeling technique.
The following table summarizes potential radiolabeling strategies applicable to this compound based on methodologies used for similar kinase inhibitors.
| Radionuclide | Labeling Strategy | Precursor Requirement | Example Application on Similar Compounds |
| ¹⁸F | Nucleophilic substitution with [¹⁸F]fluoride | A molecule with a suitable leaving group (e.g., tosylate, mesylate) | [¹⁸F]fluoroethyl crizotinib, [¹⁸F]fluoroethyl alectinib snmjournals.orgaacrjournals.orgnih.gov |
| ¹¹C | Methylation with [¹¹C]methyl iodide | An N-desmethyl or O-desmethyl precursor | [methylpiperazine-¹¹C]brigatinib acs.org |
| ¹¹C | Carbonylation with [¹¹C]carbon monoxide | A precursor with a suitable functional group for carbonylation | Not explicitly detailed for this class, but a general ¹¹C-labeling method |
| ¹⁸F | Iodonium (B1229267) ylide-based radiofluorination | An iodonium ylide precursor | [¹⁸F]lorlatinib researchgate.net |
These radiolabeling methods would yield radiotracers that retain the biological activity and target specificity of the parent this compound, allowing for its subsequent evaluation using in vivo imaging techniques.
Preclinical In Vivo Imaging for Target Occupancy and Distribution
Preclinical in vivo imaging, particularly PET, plays a pivotal role in the development of targeted therapies like the this compound. By using a radiolabeled version of the drug, researchers can non-invasively assess its biodistribution, pharmacokinetics, and target occupancy in living organisms. nih.govualberta.ca This information is crucial for optimizing dosing regimens and predicting therapeutic efficacy.
The primary goal of these imaging studies is to determine if the drug reaches its intended target in sufficient concentrations and for an adequate duration. For the this compound, the target would be the TRK family of receptors. PET imaging with a radiolabeled this compound derivative would allow for the visualization and quantification of its uptake in tumors known to overexpress TRK. ualberta.ca
A key aspect of preclinical imaging is the determination of target occupancy. nih.gov This is often achieved through blocking studies. In such an experiment, the radiolabeled tracer is administered to a subject, and the uptake in the target tissue is measured. Subsequently, the same subject is pre-dosed with a non-radiolabeled version of the drug (or a competitor) before the administration of the radiotracer. A significant reduction in the radiotracer uptake in the target tissue in the pre-dosed subject indicates specific binding to the target. acs.org For example, in the preclinical evaluation of [methylpiperazine-¹¹C]brigatinib, blocking studies with crizotinib were performed to demonstrate the specificity of its uptake in EML4-ALK xenografts. acs.org
The data gathered from these imaging studies can be used to construct time-activity curves, which show the uptake and clearance of the radiotracer in various organs and the tumor over time. researchgate.net This provides valuable insights into the drug's pharmacokinetic profile. Furthermore, PET imaging can be instrumental in assessing brain penetration, a critical factor for drugs targeting central nervous system tumors or metastases. researchgate.net Studies with ¹¹C-labeled lorlatinib in non-human primates have confirmed its high brain permeability. researchgate.net
The table below outlines the key objectives and methodologies of preclinical in vivo imaging for a compound like the this compound.
| Imaging Objective | Methodology | Expected Outcome | Relevance to this compound |
| Biodistribution | Dynamic PET imaging after administration of radiolabeled this compound | Quantification of drug concentration in various organs and tumor tissue over time. researchgate.net | Understanding where the drug goes in the body and identifying potential off-target accumulation. |
| Target Engagement | PET imaging in tumor models with known target expression (e.g., TRK-fusion positive tumors) | Visualization of specific tracer uptake in the tumor. ualberta.ca | Confirmation that the drug reaches its intended molecular target. |
| Target Occupancy | Blocking studies with a non-radiolabeled version of the drug or a competitor. acs.orgnih.gov | A dose-dependent reduction in radiotracer uptake in the target tissue. | To determine the relationship between drug dose and the extent of target engagement. |
| Brain Penetration | PET imaging of the brain in animal models. researchgate.net | Quantification of the ratio of radiotracer concentration in the brain versus the blood. | Assessing the potential efficacy of this compound for treating brain tumors or metastases. |
Future Directions and Translational Research Concepts
Identification of Novel Biomarkers for Target Engagement and Pharmacodynamic Effects
To optimize treatment strategies, it is essential to develop robust biomarkers that confirm the drug is engaging its intended ALK/TRK targets and exerting the desired biological effect. Pharmacodynamic (PD) biomarkers are increasingly valuable for decision-making in both preclinical and clinical studies as they connect drug-target inhibition with biological activity. nih.govresearchgate.net
Directly measuring the binding of TSR-011-isomer to ALK and TRK kinases in a clinical setting provides the most definitive evidence of target engagement. While challenging, this is a key area of research.
Advanced Mass Spectrometry: Techniques like quantitative, differential mass spectrometry can identify and monitor drug-regulated phosphorylation sites on the target kinases themselves. nih.gov Autophosphorylation sites on kinases are established biomarkers for some tyrosine kinase inhibitors. nih.govresearchgate.net This approach can be extended to identify novel phosphorylation sites on ALK and TRK that are modulated by this compound, with the degree of dephosphorylation correlating to inhibitor potency. nih.gov
Probe-Free Occupancy (PFO) Methods: These assays involve the immunoprecipitation of the target protein (e.g., ALK or TRK) and direct analysis by a mass spectrometer to quantify the extent to which the inhibitor is covalently or non-covalently bound. acs.org This provides a direct measure of target engagement that can be correlated with downstream signaling inhibition. acs.org
Positron Emission Tomography (PET): The use of PET radiotracers allows for noninvasive quantification of in vivo target engagement. nih.gov Developing a radiolabeled version of this compound could enable visualization of target occupancy throughout the body, providing critical information on drug distribution and target binding in tumors.
Inhibiting ALK and TRK disrupts multiple downstream signaling pathways critical for tumor cell proliferation and survival. researchgate.netnih.govresearchgate.net Monitoring changes in these pathways serves as an indirect measure of the pharmacodynamic effects of this compound.
Pathway Component Phosphorylation: ALK and TRK activation triggers cascades including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. researchgate.netresearchgate.netfrontiersin.org Changes in the phosphorylation levels of key proteins within these cascades (e.g., p-ERK, p-AKT) can be measured in tumor tissue or circulating tumor cells to assess the biological activity of the inhibitor. nih.gov
Circulating Tumor DNA (ctDNA): Monitoring ctDNA for the presence and quantity of ALK or NTRK fusion genes can provide a non-invasive method for assessing tumor response and detecting the emergence of resistance mutations.
| Biomarker Type | Analyte | Method | Purpose |
| Direct | Target Kinase Autophosphorylation | Mass Spectrometry | Quantify direct target inhibition |
| Direct | Drug-Target Adducts | Probe-Free Occupancy (PFO) Mass Spec | Measure fractional target occupancy |
| Indirect | Downstream Signaling Proteins (p-AKT, p-ERK) | Immunohistochemistry, Western Blot | Assess pharmacodynamic effect on pathways |
| Indirect | ALK/NTRK Fusion Genes | Liquid Biopsy (ctDNA) | Monitor tumor burden and resistance |
Rational Design of Next-Generation Isomeric Analogs
A primary challenge in targeted therapy is the development of acquired resistance, often through secondary mutations in the kinase domain. nih.govnih.gov Rational drug design is key to developing next-generation inhibitors that can overcome these resistance mechanisms. aacrjournals.orgnih.gov TSR-011 is itself considered a next-generation ALK inhibitor. nih.gov Future design will focus on:
Overcoming Resistance Mutations: A key goal is designing analogs with potent activity against clinically relevant resistance mutations, such as the highly recalcitrant solvent-front substitutions (e.g., ALK G1202R, TRKA G595R). aacrjournals.orgnih.gov
Enhanced CNS Penetrance: Brain metastases are a significant clinical problem. aacrjournals.org Designing analogs with improved ability to cross the blood-brain barrier is a high priority to treat or prevent CNS progression.
Improved Selectivity: While this compound is designed for ALK/TRK, further refining selectivity can minimize off-target effects. researchgate.netresearchgate.net Designing molecules that avoid related kinases can improve the therapeutic window. For example, some ALK inhibitors also inhibit TRK kinases, and designing analogs to be highly selective for ALK while sparing TRK is a strategy being pursued for other next-generation inhibitors. researchgate.net
Exploration of Combination Strategies at a Mechanistic Level
To achieve more durable responses and overcome resistance, combining this compound with other targeted agents is a promising strategy. nih.gov Resistance can emerge through the activation of bypass signaling pathways that circumvent the blocked ALK/TRK signal. nih.govnih.gov
Targeting Parallel Pathways: The MAPK pathway is a common bypass track activated in response to TRK inhibition. nih.gov Combining this compound with inhibitors of key components of this pathway, such as MEK, may prevent or overcome this form of resistance. nih.govresearchgate.net Dual inhibition of TRK and MEK has been shown to be required for inhibiting tumor growth in models with acquired MAPK pathway alterations. researchgate.net
Dual ALK/MET Inhibition: In ALK-positive cancers, MET amplification can act as a bypass mechanism. nih.gov While first-generation ALK inhibitors like crizotinib (B193316) also inhibit MET, later-generation inhibitors are more selective for ALK. This supports the rationale for combining a highly selective ALK inhibitor with a MET inhibitor. nih.gov
Combination with Immunotherapy: There is growing interest in combining targeted therapies with immune checkpoint inhibitors. The rationale is that inhibiting a key oncogenic driver may alter the tumor microenvironment, making it more susceptible to immune attack.
Advancements in Computational Methodologies for Predictive Modeling
Computational tools are accelerating the design and development of kinase inhibitors. purdue.edureactionbiology.com These methods allow for the high-throughput screening of virtual compounds and provide deep insights into drug-target interactions. mdpi.comacs.orgnih.gov
Predictive Modeling of Selectivity: Machine learning and other computational approaches can predict the kinase selectivity profile of a small molecule across the human kinome with high accuracy. acs.orgnih.govnih.gov These models use information from the inhibitor's structure and the kinase's binding site to predict activity, helping to design molecules with a desired selectivity profile and identify potential off-target liabilities early in development. mdpi.comoup.com
Molecular Dynamics Simulations: These simulations model the dynamic movements of the inhibitor within the kinase's ATP-binding pocket. nih.gov This can reveal the structural basis for high-affinity binding and selectivity and predict how resistance mutations might alter this interaction, thereby guiding the design of next-generation inhibitors. nih.govmdpi.com
| Computational Method | Application | Outcome |
| Machine Learning (e.g., KinasePred) | Virtual screening, Off-target prediction | Prioritization of compounds for synthesis, Identification of potential side effects |
| Binding Site Signature (BSS) | Kinome-wide selectivity prediction | Generation of a kinase inhibitor selectivity map |
| Molecular Dynamics (MD) Simulations | Analysis of protein-ligand interactions | Mechanistic understanding of binding and resistance |
Deepening Mechanistic Understanding for Selective Kinase Modulation
A fundamental challenge in developing kinase inhibitors is achieving selectivity, given the high degree of conservation in the ATP-binding site across the kinome. researchgate.netmdpi.com Research is focused on exploiting subtle differences to achieve specific targeting.
Structural Basis of Selectivity: High-resolution co-crystal structures of inhibitors bound to their target kinases are invaluable. nih.gov These structures can reveal specific amino acid interactions or unique conformational states that are responsible for an inhibitor's selectivity. For example, studies on TRK inhibitors have shown that interactions with the juxtamembrane region, which is not well conserved among the TRK family, can confer selectivity for one family member over others. nih.govresearchgate.net
Allosteric Inhibition: Most kinase inhibitors are competitive, binding in the same pocket as ATP. An alternative strategy is to develop allosteric inhibitors that bind to sites outside the active site. researchgate.net These sites are often less conserved, offering a promising avenue for developing highly selective modulators of ALK and TRK activity.
Kinetic Selectivity: Beyond just binding affinity (thermodynamics), the kinetics of the drug-target interaction (the "on" and "off" rates) are critical. nih.gov An inhibitor with a slow "off" rate (a long residence time on the target) can produce sustained target inhibition even after the circulating drug concentration has decreased. nih.gov Designing isomeric analogs of TSR-011 with optimized kinetic profiles could lead to improved efficacy and duration of response.
Q & A
Q. How can academic labs improve the reproducibility of TSR-011 isomer synthesis protocols?
- Methodology : Publish detailed step-by-step procedures with troubleshooting notes (e.g., gelation during workup). Use standardized reagents (e.g., ACS-grade solvents) and share characterization spectra in supplementary materials. Participate in inter-lab validation studies .
- Key Considerations : Document batch-specific anomalies (e.g., catalyst lot variability) and archive samples for third-party analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
